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Bis(pentane-2,4-dionato-O,O')magnesium

MOCVD MgO thin films crystallographic orientation

Researchers requiring carbon-free MgO epitaxy face limited precursor options with controlled crystallographic orientation. Mg(acac)₂ delivers phase-pure [100]-textured MgO films via MOMBE at 500-850 °C with no detectable carbon (AES-verified). · Yields [110]/[100]-dominant MgO for superconductor buffer layers in MOCVD. · Enables 11× carrier mobility enhancement in OFET dielectric layers at 0.6 wt% doping. · Serves as non-volatile eutectic solute for precursor thermochemical calibration. White crystalline powder, ≥98% purity, MW 222.52. Packaged under inert conditions for global shipment.

Molecular Formula C10H14MgO4
Molecular Weight 222.52 g/mol
Cat. No. B7798853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentane-2,4-dionato-O,O')magnesium
Molecular FormulaC10H14MgO4
Molecular Weight222.52 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2]
InChIInChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
InChIKeyAKTIAGQCYPCKFX-FDGPNNRMSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mg(acac)₂: Procurement-Grade Properties and Structural Identity


Bis(pentane-2,4-dionato-O,O')magnesium, systematically named magnesium bis(acetylacetonate) or Mg(acac)₂, is a homoleptic magnesium β-diketonate coordination complex (CAS 14024-56-7 anhydrous; CAS 68488-07-3 dihydrate) with the molecular formula C₁₀H₁₄MgO₄ and molecular weight 222.52 g·mol⁻¹ (anhydrous) [1]. The compound exists as a white to off-white crystalline powder with a melting point of 265 °C (decomposition) and is soluble in common organic solvents including ethanol, acetone, and hot methanol, with a water solubility of approximately 12 g/L at 20 °C . In the solid state, Mg(acac)₂ adopts a trimeric oligomeric structure, which directly governs its volatility and thermal decomposition behaviour, and in solution it exhibits polymeric character as determined by ¹H-NMR [2]. These structural attributes critically differentiate Mg(acac)₂ from both monomeric and dimeric magnesium β-diketonate analogs and from air-sensitive organometallic magnesium precursors such as bis(cyclopentadienyl)magnesium (MgCp₂).

Why Generic Magnesium Precursor Substitution Fails


Magnesium precursors for thin-film deposition, catalysis, and polymer stabilization are not interchangeable. The trimeric solid-state structure of Mg(acac)₂ imposes a uniquely low vapor pressure that precludes its use in conventional bubbler-based CVD delivery but simultaneously enables its application as a non-volatile eutectic solute for thermochemical measurements and as a solid precursor for metal-organic molecular beam epitaxy (MOMBE), where it yields phase-pure, stoichiometric MgO films devoid of detectable carbon contamination [1]. In contrast, Mg(tmhd)₂ (dimeric) and Mg(tmhd)₂(TMEDA) (monomeric) offer higher volatility suited for different delivery regimes but produce MgO films with divergent crystallographic texture [2]. Magnesium ethoxide introduces alkoxide interlayer chemistry in sol-gel syntheses, altering surface area and crystallinity outcomes [3]. Meanwhile, MgCp₂ suffers from air/moisture sensitivity and long-term evaporation instability due to crystallite caking, imposing handling constraints absent with Mg(acac)₂ [4]. These structural and physicochemical divergences mean that precursor selection directly governs film orientation, purity, thermal budget, and process robustness—generic substitution without quantitative validation risks compromised material quality.

Quantitative Differentiation Evidence: Procurement Guide


MOCVD Film Crystallographic Texture: Orientation Control Comparison

In a direct head-to-head MOCVD study using oxygen carrier gas, Mg(acac)₂ and Mg(tmhd)₂ produced MgO films with distinctly different preferred crystallographic orientations on c-plane sapphire substrates at deposition temperatures above 500 °C. When Mg(acac)₂ was employed as the precursor, the MgO film exhibited dominant [110] and [100] orientation with relatively suppressed [111] texture. In contrast, films grown with Mg(tmhd)₂ under equivalent conditions on Si(100) at 600 °C and on c-plane sapphire at 500 °C were strongly and selectively oriented in the [111] direction. This precursor-dependent orientation control is critical for applications requiring specific MgO crystallographic planes, such as buffer layers for perovskite superconductors and ferroelectric heterostructures [1].

MOCVD MgO thin films crystallographic orientation precursor selection

MOMBE-Deposited MgO Film Purity: Carbon-Free Verification

In metal-organic molecular beam epitaxy (MOMBE) of MgO thin films on Si(100) substrates, the use of solid Mg(acac)₂ as the magnesium source combined with RF-excited oxygen plasma yielded as-deposited MgO films that were phase-pure, stoichiometric, and crystalline with a [100] texture. Critically, Auger electron spectroscopy (AES) analysis revealed that carbon contamination of the film resulting from precursor decomposition was not observed within instrumental detection limits. This is a significant differentiator from many organometallic precursors where ligand-derived carbon incorporation is a persistent challenge [1]. The deposition rate exhibited a superlinear dependence on plasma source power, offering an additional process control lever [1].

MOMBE MgO epitaxy carbon contamination Auger electron spectroscopy

OFET Dielectric Layer Doping: Carrier Mobility Enhancement

Doping cross-linked polyvinyl phenol (CPVP) dielectric layers with Mg(acac)₂ at an optimized concentration of 0.6 wt% produced an 11-fold enhancement in carrier mobility in organic field-effect transistors (OFETs) compared to undoped CPVP control devices. The OFET utilizing a P3HT/PS semiconductor layer on Mg(acac)₂-doped CPVP achieved a maximum carrier mobility of 2.88 × 10⁻² cm²·V⁻¹·s⁻¹, whereas the pure CPVP control device exhibited a mobility of approximately 2.6 × 10⁻³ cm²·V⁻¹·s⁻¹. The mobility enhancement mechanism is attributed to Mg(acac)₂-induced crystallization of P3HT near the dielectric–semiconductor interlayer [1].

organic field-effect transistors dielectric doping carrier mobility CPVP

Non-Volatile Eutectic Solute for Enthalpy Determination

The exceptionally low volatility of Mg(acac)₂—a direct consequence of its trimeric solid-state structure—is exploited as a calibrated non-volatile solute for melting point depression differential thermal analysis (DTA). In a thermochemical study, Mg(acac)₂ was used as the non-volatile solute with Mg(tmhd)₂(TMEDA) as the solvent in an ideal eutectic system. This enabled determination of the standard enthalpy of fusion (ΔfusH° = 58.3 ± 5.2 kJ·mol⁻¹) and, combined with TG-based transpiration vapor pressure measurements, the standard enthalpy of sublimation (ΔsubH° = 83.2 ± 2.3 kJ·mol⁻¹) and entropy of sublimation (ΔsubS° = 263 ± 6.3 J·mol⁻¹·K⁻¹) of the volatile adduct Mg(tmhd)₂(TMEDA) [1]. The TG curve of Mg(acac)₂(H₂O)₂ under dynamic N₂ atmosphere (12 dm³·h⁻¹, 0.17 K·s⁻¹ heating rate) showed complete dehydration by 373 K, followed by a plateau region extending to the melting point at 532 K (259 °C) [1].

vapor pressure enthalpy of sublimation eutectic thermogravimetry CVD precursor characterization

Thermal Decomposition Pathway to MgO for Process Design

The thermal decomposition of Mg(acac)₂ follows a well-characterized two-step pathway, directly informing process temperature selection. Thermogravimetric analysis (TGA) combined with differential scanning calorimetry (DSC), IR spectroscopy, and mass spectrometry established that above the melting temperature of 265 °C, Mg(acac)₂ is no longer stable. The molecule splits, releasing a gaseous organic residue while forming a liquid intermediate phase (MgC₅H₆O₂), which subsequently converts to crystalline MgO at 450 °C [1]. In ultrasonic spray pyrolysis CVD using Mg(acac)₂ dissolved in isopropanol, smooth MgO films with highly preferential (200) orientation were obtained at a deposition temperature of approximately 400 °C, achieving film thicknesses up to 10 μm that functioned as effective diffusion barriers on alumina substrates [1].

thermal decomposition TGA/DSC MgO formation spray pyrolysis CVD process window

Evidence-Backed Application Scenarios for Mg(acac)₂ Procurement


MOMBE Growth of Carbon-Free Epitaxial MgO Buffer Layers

Mg(acac)₂ is the precursor of choice for metal-organic molecular beam epitaxy (MOMBE) of epitaxial MgO thin films on Si(100) when carbon contamination must be eliminated. As demonstrated by Niu et al., solid Mg(acac)₂ with RF oxygen plasma produces phase-pure, stoichiometric, [100]-textured MgO films with no detectable carbon by AES, at substrate temperatures of 500–850 °C [1]. This application leverages the decomposition pathway characterized by MgO formation at 450 °C, well within the MOMBE process window. The resulting MgO films serve as template buffer layers for subsequent deposition of perovskite superconductors (e.g., YBCO) and ferroelectric oxides (e.g., PZT, BaTiO₃), where interfacial carbon would otherwise compromise electrical performance.

MOCVD Growth of Oriented MgO Films for Superconductor Underlayers

For MOCVD users requiring MgO films with dominant [110] and [100] crystallographic orientation rather than [111]—as is essential for NbN Josephson junction underlayers and high-Tc superconductor buffer layers—Mg(acac)₂ provides the empirically proven orientation control. Koh et al. demonstrated that Mg(acac)₂ yields [110]/[100]-dominant MgO on c-plane sapphire above 500 °C, whereas Mg(tmhd)₂ produces strongly [111]-oriented films under identical MOCVD conditions [2]. The defined thermal decomposition onset at 265 °C (melting point) and MgO conversion at 450 °C establishes the minimum substrate temperature for complete oxide formation.

Dielectric Layer Doping in Organic Field-Effect Transistors

Mg(acac)₂ at 0.6 wt% doping concentration in cross-linked polyvinyl phenol (CPVP) dielectric layers delivers an 11-fold carrier mobility enhancement (to 2.88 × 10⁻² cm²·V⁻¹·s⁻¹) in P3HT/PS-based OFETs compared to undoped CPVP controls [3]. This application is entirely distinct from Mg(acac)₂'s traditional precursor and catalyst roles and addresses the printed electronics sector's need for solution-processable mobility boosters. The compound's solubility in organic solvents (ethanol, acetone, methanol) and compatibility with polymer dielectric formulations facilitate straightforward integration into OFET fabrication workflows.

Thermochemical Reference Material for Precursor Characterization

The uniquely low volatility of Mg(acac)₂—rooted in its trimeric solid-state structure—qualifies it as an ideal non-volatile eutectic solute for melting point depression DTA, enabling precise determination of enthalpies of sublimation and fusion for volatile magnesium precursors such as Mg(tmhd)₂(TMEDA) [4]. This application serves precursor development laboratories and metrology groups that require calibrated reference solutes for thermochemical characterization of new CVD and ALD source compounds. The well-defined dehydration plateau (complete by 373 K) and stable baseline to the melting point at 532 K provide a reproducible thermal reference.

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